
Hexasodium phytate
描述
六磷酸六钠,也称为肌醇六磷酸六钠盐,是植酸的钠盐。植酸是一种天然存在的化合物,存在于植物种子、谷物和豆类中。六磷酸六钠以其强大的螯合性能而闻名,使其能够与多价金属离子(如钙、铁和锌)结合。 这种化合物因其抗氧化、抗癌和神经保护特性而被广泛应用于化妆品、食品和制药等各个行业 .
准备方法
合成路线和反应条件: 六磷酸六钠可以通过用氢氧化钠中和植酸来合成。反应通常包括将植酸溶解在水中,并逐渐加入氢氧化钠,直到pH值达到中性。 然后蒸发所得溶液,以固体形式获得六磷酸六钠 .
工业生产方法: 在工业环境中,六磷酸六钠是通过从植物来源(如玉米、米糠或大豆)中提取植酸来生产的。然后纯化提取的植酸,并用氢氧化钠中和以生产六磷酸六钠。 此过程涉及多个步骤,包括提取、纯化、中和和干燥 .
化学反应分析
Chelation of Metal Ions
Hexasodium phytate forms stable complexes with di- and trivalent cations, a property critical for its biological and industrial applications.
Mechanism :
-
Each phosphate group acts as a ligand, binding metal ions through electrostatic interactions.
-
The reaction is pH-dependent, with higher pH favoring deprotonation and stronger binding .
Key Findings :
Impact :
-
Reduces free metal ion concentrations in solution, inhibiting hydroxyapatite crystallization (EC₅₀ = 5.5 µM for Mg²⁺) .
-
Used to treat vascular calcification by chelating calcium in hemodialysis patients .
pH-Dependent Structural Inversion
The molecule undergoes conformational changes in response to pH:
-
Equatorial (1a5e) conformation : Dominates at pH < 9.
-
Axial (5a1e) conformation : Forms at pH 9.0–9.5, altering metal-binding affinity .
Experimental Evidence :
-
Titration studies show a shift in equivalence points (EP) during NaOH addition, influenced by Mg²⁺ binding .
-
EP3 (final deprotonation step) shifts from pH 10.5 to 9.8 in the presence of excess Mg²⁺ .
Enzymatic Hydrolysis by Phytase
Phytase catalyzes the hydrolysis of this compound, releasing inorganic phosphate:
Reaction :
Kinetics :
-
Phytase activity measured via phosphate release (1 FTU = 1 µmol PO₄³⁻/min) .
-
Hydrolysis efficiency increases in acidic conditions (optimal pH 5.5) .
Applications :
Inhibition of Hydroxyapatite Crystallization
This compound suppresses pathological calcification through direct interaction with hydroxyapatite:
Pharmacodynamic Data :
Dose (mg) | Avg. Plasma [C] (µM) | Hydroxyapatite Inhibition (%) |
---|---|---|
300 | 15 | 61 |
600 | 46 | 75 |
Source: Phase 2b clinical trial data
Modeling :
Acid-Base Reactions
Phytic acid (parent compound) has 12 exchangeable protons, deprotonating in a stepwise manner:
Titration Profile :
Metal Binding Effects :
-
Mg²⁺ addition shifts EP2 and EP3, indicating competition between protons and metal ions for binding sites .
Protein Interactions
This compound modulates enzyme activity:
-
Inhibits advanced glycation end product (AGE) formation in diabetic patients .
-
Reduces serum uric acid levels by 15–20% in clinical trials .
Stability in Aqueous Solutions
科学研究应用
Medical Applications
1.1 Cardiovascular Health
Hexasodium phytate has shown promise as an anti-crystallization agent, particularly in inhibiting hydroxyapatite crystallization, which is crucial for preventing vascular calcification. A Phase 1b clinical study demonstrated that this compound significantly inhibited hydroxyapatite crystallization in patients undergoing hemodialysis. The study reported an average inhibition of 75% at a dose of 600 mg . The pharmacokinetic (PK) and pharmacodynamic (PD) relationships indicated that higher concentrations of this compound correlated with increased efficacy in inhibiting calcification .
1.2 Bone Health
Research indicates that this compound can mitigate bone mass loss by inhibiting bone resorption and reducing pathological calcification. In animal studies, rats treated with this compound exhibited significantly lower levels of calcium deposits in the aorta compared to control groups . This suggests its potential role in treating conditions related to osteoporosis and other bone health issues.
1.3 Anti-Cancer Properties
This compound has been studied for its anticancer effects. It has been shown to inhibit cancer cell proliferation and promote differentiation of malignant cells . In vitro studies suggest that it may act through multiple mechanisms, including antioxidant activity and modulation of intracellular signaling pathways, making it a candidate for further investigation in cancer therapies.
Nutritional Applications
2.1 Micronutrient Bioavailability
Phytate is known for its ability to bind minerals such as calcium, iron, and zinc, potentially reducing their bioavailability. However, recent studies have highlighted its role as a nutraceutical that can enhance micronutrient adequacy when part of a diversified diet. A community-based dietary intervention in Malawi demonstrated that diets lower in phytate but enriched with animal source foods led to improved micronutrient status among children . This suggests that managing phytate levels in diets could optimize nutrient absorption.
2.2 Dietary Supplements
This compound is being explored as a dietary supplement due to its health benefits, including antioxidant properties and potential roles in metabolic regulation. It is classified by the FDA as Generally Recognized As Safe (GRAS), which supports its use in food products aimed at enhancing health outcomes .
Cosmetic Applications
3.1 Skin Care Products
This compound is utilized in various cosmetic formulations due to its chelating properties and ability to stabilize formulations. It is included in soaps, shampoos, and skin balms as a biodegradable ingredient that enhances product efficacy while providing skin benefits . Its antioxidant properties also contribute to skin health by protecting against oxidative stress.
Summary of Key Findings
The following table summarizes the key applications and findings related to this compound:
Case Studies
Case Study 1: Hemodialysis Patients
In a randomized controlled trial involving hemodialysis patients, this compound was administered at varying doses (300 mg and 600 mg). Results indicated significant inhibition of hydroxyapatite crystallization with increased doses correlating with enhanced efficacy. The study utilized robust PK/PD modeling to establish dosage relationships and efficacy endpoints over a 52-week period .
Case Study 2: Dietary Intervention in Malawi
A quasiexperimental design was used to evaluate the impact of dietary diversification on micronutrient status among children in rural Malawi. The intervention group showed significant improvements in hemoglobin levels and reductions in anemia prevalence compared to controls, attributed partly to lower dietary phytate levels from increased animal source food consumption .
作用机制
六磷酸六钠通过多种机制发挥作用:
螯合: 六磷酸六钠与金属离子结合,形成稳定的络合物,防止离子参与有害反应。 这种螯合过程对于防止氧化损伤和降低有毒金属的生物利用度至关重要 .
抑制羟基磷灰石形成: 六磷酸六钠抑制羟基磷灰石晶体的形成,羟基磷灰石晶体是导致血管钙化的原因。 通过阻断这些晶体的成核和聚集,六磷酸六钠减少异位钙的产生和沉积 .
抗氧化活性: 六磷酸六钠清除自由基并减少氧化应激,从而保护细胞免受损伤 .
神经保护: 六磷酸六钠诱导自噬并减少炎症,从而提供针对神经退行性疾病的保护 .
相似化合物的比较
六磷酸六钠因其强大的螯合性能和广泛的应用范围而独一无二。类似的化合物包括:
植酸: 六磷酸六钠的母体化合物,以其螯合和抗氧化性能而闻名.
肌醇六磷酸: 植酸的另一种盐,具有类似的螯合能力.
植酸钠: 植酸的钠盐,在食品和化妆品中具有类似的应用.
生物活性
Hexasodium phytate (SNF472), the hexasodium salt of inositol hexaphosphate, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and metabolic disorders. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and potential health benefits.
Overview of this compound
This compound is a phosphorus storage compound predominantly found in seeds and cereal grains. Its structure allows it to chelate multivalent metal ions such as calcium, zinc, and iron, which plays a crucial role in its biological functions. The compound is recognized for its antioxidative, anti-inflammatory, and neuroprotective properties, making it a candidate for various therapeutic applications.
-
Inhibition of Hydroxyapatite Crystallization :
This compound has been shown to inhibit the crystallization of hydroxyapatite, a key component in vascular calcification. In clinical trials involving patients undergoing hemodialysis, this compound demonstrated significant inhibitory effects on hydroxyapatite crystallization, with up to 75% inhibition observed at higher doses (600 mg) . -
Antioxidative Properties :
The compound inhibits xanthine oxidase (XO), an enzyme that produces superoxide radicals. By reducing oxidative stress, this compound may protect against cellular damage associated with chronic diseases . -
Phosphate Regulation :
As a phytate, this compound can modulate phosphate levels in the body, potentially preventing pathological calcifications that are common in patients with chronic kidney disease .
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetics of this compound. In a Phase 1b clinical trial, plasma concentrations were measured following administration of varying doses. Results indicated that:
- At a dose of 600 mg, the average maximum concentration (C_max) reached approximately 46 µM.
- A sigmoidal E_max model was used to correlate plasma concentration with pharmacodynamic effects, revealing an EC_80 at concentrations above 21.9 µM .
CaLIPSO Study
The CaLIPSO study was a pivotal Phase 2b clinical trial assessing the efficacy of this compound in patients with cardiovascular calcification undergoing hemodialysis. Key findings include:
- Significant reduction in coronary artery calcification (CAC) progression over 52 weeks.
- Dose-dependent effects were noted, with higher doses yielding greater inhibition of CAC volume .
Case Study: Calciphylaxis Treatment
This compound has also been investigated for its role in treating calciphylaxis—a severe condition characterized by vascular calcification and skin necrosis. A randomized double-blind Phase 3 trial demonstrated that administration of this compound significantly improved patient outcomes compared to placebo .
Research Findings
A summary of research findings related to the biological activity of this compound is presented below:
Study | Focus | Key Findings |
---|---|---|
Salcedo et al., 2019 | Hydroxyapatite Inhibition | Achieved up to 75% inhibition at high doses; significant correlation between plasma concentration and effect. |
Raggi et al., 2020 | Cardiovascular Calcification | Demonstrated significant reduction in CAC progression; robust exposure-response relationship established. |
Proietti et al., 2017 | Cancer Treatment | Improved quality of life and reduced chemotherapy side effects in breast cancer patients receiving sodium phytate supplementation. |
属性
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。